molecular formula C10H6BrNO2S B13205490 4-Bromo-2-(3-nitrophenyl)thiophene

4-Bromo-2-(3-nitrophenyl)thiophene

Cat. No.: B13205490
M. Wt: 284.13 g/mol
InChI Key: IROVBIHOYSEKMN-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-nitrophenyl)thiophene is a heterocyclic compound that contains both bromine and nitro functional groups attached to a thiophene ring. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of bromine and nitro groups makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(3-nitrophenyl)thiophene can be synthesized through several methods. One common method involves the Suzuki coupling reaction. This reaction typically involves the coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-nitrophenyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Potassium Carbonate: Common base used in coupling reactions.

    Hydrogen Gas: Used in reduction reactions.

    Hydrogen Peroxide: Used in oxidation reactions.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Thiophenes: Formed from substitution reactions involving the bromine atom.

    Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

Scientific Research Applications

4-Bromo-2-(3-nitrophenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-nitrophenyl)thiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites on proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-nitrophenyl)thiophene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H6BrNO2S

Molecular Weight

284.13 g/mol

IUPAC Name

4-bromo-2-(3-nitrophenyl)thiophene

InChI

InChI=1S/C10H6BrNO2S/c11-8-5-10(15-6-8)7-2-1-3-9(4-7)12(13)14/h1-6H

InChI Key

IROVBIHOYSEKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CS2)Br

Origin of Product

United States

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